molecular formula C20H24N6O2 B5997324 [4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone

[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone

Cat. No.: B5997324
M. Wt: 380.4 g/mol
InChI Key: JYWMSUQWXXPWEU-UHFFFAOYSA-N
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Description

[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, an imidazole moiety, and a pyrazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and imidazole intermediates, followed by their coupling with the pyrazole derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the production process and ensure consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-24-8-7-21-19(24)14-25-9-11-26(12-10-25)20(27)18-13-16(22-23-18)15-28-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWMSUQWXXPWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCN(CC2)C(=O)C3=NNC(=C3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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